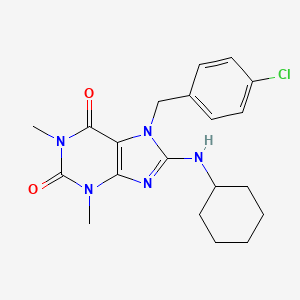

![molecular formula C14H10N6OS2 B2535014 N-((1-(tiofeno-2-il)-1H-1,2,3-triazol-4-il)metil)benzo[c][1,2,5]tiadiazol-5-carboxamida CAS No. 2034304-93-1](/img/structure/B2535014.png)

N-((1-(tiofeno-2-il)-1H-1,2,3-triazol-4-il)metil)benzo[c][1,2,5]tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of 26 donor-acceptor (D-A) compounds based on the BTZ group was synthesized . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Chemical Reactions Analysis

Compounds with the BTZ motif have been used as potential visible-light organophotocatalysts . They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Aplicaciones Científicas De Investigación

Actividad Fungicida

La síntesis y evaluación de derivados de N-(tiofeno-2-il) nicotinamida han revelado propiedades fungicidas prometedoras. Específicamente, los compuestos 4a y 4f demostraron una excelente actividad contra el mildiu velloso del pepino (CDM) en ensayos de invernadero. El compuesto 4f, con una EC50 de 1.96 mg/L, superó a los fungicidas comerciales como diflumetorim y flumorph. En ensayos de campo, la formulación EC al 10% del compuesto 4f mostró una eficacia de control superior (70% y 79%) en comparación con flumorph y mancozeb .

Organofotocatálisis de Luz Visible

Si bien el motivo benzo[c][1,2,5]tiadiazol (BTZ) se ha estudiado ampliamente para la fotovoltaica y los sensores fluorescentes, su potencial como organofotocatalizador de luz visible sigue sin explorarse. El orbital de partícula de la transición S0 → S3 en el compuesto Th-BTZ proporciona un ejemplo interesante de transiciones dominantes. Investigar derivados de BTZ como catalizadores de luz visible podría abrir nuevas vías para la síntesis orgánica y las aplicaciones ambientales .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group . This process is crucial for its function as a potential visible-light organophotocatalyst .

Biochemical Pathways

It’s known that electron donor–acceptor systems based on the benzo[c][1,2,5]thiadiazole motif have been used in photovoltaics and as fluorescent sensors . These systems can influence various biochemical pathways related to light absorption and energy transfer.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a potential visible-light organophotocatalyst . It can facilitate various light-induced reactions, contributing to processes such as photovoltaics and fluorescence sensing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for its function as a potential visible-light organophotocatalyst . Additionally, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .

Análisis Bioquímico

Biochemical Properties

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Cellular Effects

Thiophene derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Mechanism

It is known that thiophene derivatives can interact with various enzymes and proteins, potentially influencing their activity .

Temporal Effects in Laboratory Settings

The temporal effects of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in laboratory settings are not yet fully known. Thiophene derivatives have been shown to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide at different dosages in animal models are not yet fully known. Thiophene derivatives have been shown to have various effects at different dosages in animal models .

Metabolic Pathways

The metabolic pathways that N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is involved in are not yet fully known. Thiophene derivatives have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide within cells and tissues are not yet fully known. Thiophene derivatives have been shown to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and any effects on its activity or function are not yet fully known. Thiophene derivatives have been shown to interact with various cellular components .

Propiedades

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6OS2/c21-14(9-3-4-11-12(6-9)18-23-17-11)15-7-10-8-20(19-16-10)13-2-1-5-22-13/h1-6,8H,7H2,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBDSIIZTWPMCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)

![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)

![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)

![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)

![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2534950.png)